N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide
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Overview
Description
N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes a fused bicyclic system and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the furan ring, and subsequent functionalization to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cytisine: A tricyclic quinolizidine alkaloid with a similar bicyclic core structure.
Tropane Alkaloids: Compounds with a similar 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
N-{[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONOTHIOYL}-2-FURAMIDE is unique due to its specific functional groups and the presence of a furan ring, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c21-15-5-1-3-13-12-7-11(9-20(13)15)8-19(10-12)17(24)18-16(22)14-4-2-6-23-14/h1-6,11-12H,7-10H2,(H,18,22,24)/t11-,12-/m0/s1 |
InChI Key |
LYCCSINVAQPIEZ-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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